1-cyclopropyl-4-oxoCyclohexanecarbonitrile

Description

Crystallographic Analysis and Conformational Studies

The conformational landscape of this compound presents unique challenges in structural analysis due to the competing conformational preferences of its constituent functional groups. The cyclopropyl substituent introduces significant conformational constraints that influence the overall molecular geometry through both steric and electronic effects. Quantum mechanical calculations have demonstrated that cyclopropyl groups attached to sp² nitrogen atoms, such as those found in aromatic systems, exhibit distinct conformational preferences compared to those attached to saturated carbon centers.

The cyclohexane ring system adopts preferential conformations that minimize steric interactions between the bulky cyclopropyl group and the nitrile functionality at the same carbon center. Force field minimization approaches using standard parameter sets such as MMFF94X may not accurately capture the subtle electronic effects that govern cyclopropyl conformational preferences. More sophisticated quantum mechanical calculations become necessary to properly describe the energetic landscape governing conformational interconversion.

The ketone functionality at the 4-position introduces additional conformational considerations through its ability to participate in through-space interactions with both the cyclopropyl and nitrile groups. The carbonyl oxygen atom's lone pair electrons can engage in favorable electrostatic interactions that stabilize specific conformational arrangements. These interactions become particularly important when considering the compound's behavior in different solvation environments.

X-ray crystallographic analysis would provide definitive structural information regarding bond lengths, bond angles, and torsional relationships within the solid-state structure. The crystalline packing arrangements would reveal intermolecular interactions, including potential hydrogen bonding patterns involving the nitrile nitrogen and carbonyl oxygen atoms. Such crystallographic data would establish benchmark geometric parameters for validation of computational models.

Spectroscopic Characterization Techniques (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation capabilities for this compound through analysis of both proton and carbon-13 chemical environments. The carbon-13 nuclear magnetic resonance spectrum would exhibit characteristic chemical shifts reflecting the distinct electronic environments present within the molecule. The carbonyl carbon associated with the ketone functionality would appear in the typical range of 205-220 parts per million, consistent with ketone chemical shift patterns.

The nitrile carbon would manifest as a distinctive signal in the 115-125 parts per million region, characteristic of the carbon-nitrogen triple bond environment. The quaternary carbon bearing both the cyclopropyl and nitrile substituents would display chemical shifts influenced by both functional groups, appearing in the aliphatic region but potentially shifted downfield due to the electron-withdrawing nitrile group. The cyclopropyl carbons would exhibit characteristic upfield shifts reflecting their unique bonding environment and high s-character.

Proton nuclear magnetic resonance analysis would reveal the characteristic multipicity patterns associated with the cyclopropyl protons, typically appearing as complex multipets in the 0.4-1.2 parts per million range. The cyclohexane ring protons would display overlapping patterns in the 1.5-2.8 parts per million region, with the protons adjacent to the ketone functionality appearing further downfield due to the deshielding effect of the carbonyl group. Integration patterns would confirm the expected proton ratios consistent with the molecular formula.

Infrared spectroscopy would provide definitive identification of the functional groups present within this compound through characteristic vibrational frequencies. The carbonyl stretching vibration would appear as an intense absorption in the 1700-1720 wavenumbers region, consistent with cyclohexanone derivatives. The large dipole moment associated with the carbonyl group ensures high intensity for this absorption band.

The nitrile stretching vibration would manifest as a sharp, medium-intensity absorption in the 2220-2260 wavenumbers region, characteristic of the carbon-nitrogen triple bond. The position of this band can provide information about the electronic environment surrounding the nitrile group, with electron-withdrawing substituents typically causing shifts to higher frequencies. The cyclopropyl group would contribute characteristic carbon-hydrogen stretching and bending vibrations in their respective spectral regions.

Mass spectrometric analysis would confirm the molecular weight of 163.22 atomic mass units and provide fragmentation patterns characteristic of the compound's structure. The molecular ion peak would appear at mass-to-charge ratio 163, with isotope patterns reflecting the natural abundance of carbon-13 and nitrogen-15 isotopes. Characteristic fragmentation patterns would include loss of the cyclopropyl group (minus 41 mass units) and loss of the nitrile group (minus 26 mass units), providing structural confirmation.

Comparative Analysis of Tautomeric Forms in Solution Phase

The presence of the ketone functionality at the 4-position of the cyclohexane ring introduces the possibility of keto-enol tautomerism, a fundamental equilibrium process in carbonyl chemistry. The alpha-hydrogen atoms adjacent to the carbonyl group exhibit enhanced acidity due to resonance stabilization of the resulting enolate anion. This increased acidity, with typical pKa values in the 19-21 range for ketones, enables facile proton abstraction under basic conditions.

The enol tautomer of this compound would feature a carbon-carbon double bond between the former carbonyl carbon and its adjacent alpha-carbon, with the hydroxyl group providing stabilization through intramolecular hydrogen bonding possibilities. The extent of enol formation depends on various factors including solvent polarity, temperature, and the presence of stabilizing substituents. Cyclohexanone derivatives typically exist predominantly in their keto forms, with enol percentages generally below 0.001% at room temperature.

The presence of both the cyclopropyl and nitrile substituents would influence the keto-enol equilibrium through electronic effects. The electron-withdrawing nitrile group would stabilize the enol form through conjugation with the newly formed double bond, potentially increasing the percentage of enol tautomer compared to unsubstituted cyclohexanone. Conversely, the cyclopropyl group's conformational constraints might disfavor certain enol conformations, creating a complex balance of stabilizing and destabilizing factors.

Acid-catalyzed tautomerization would proceed through protonation of the carbonyl oxygen followed by deprotonation at the alpha-position, while base-catalyzed tautomerization would involve initial deprotonation to form an enolate anion. The reaction kinetics and equilibrium position would be sensitive to pH, solvent composition, and temperature variations. Nuclear magnetic resonance studies in different solvents could quantify the tautomeric ratios under various conditions.

Electronic Structure Analysis through Frontier Molecular Orbital Theory

Frontier molecular orbital theory provides fundamental insights into the electronic structure and reactivity patterns of this compound through analysis of the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. The carbonyl group contributes significantly to both frontier orbitals, with the highest occupied molecular orbital exhibiting substantial oxygen lone pair character and the lowest unoccupied molecular orbital showing carbonyl pi-star antibonding characteristics.

The nitrile functionality introduces additional considerations into the frontier orbital analysis through its pi-bonding and pi-antibonding molecular orbitals. The carbon-nitrogen triple bond system contributes electron density that can interact with the carbonyl system through both sigma and pi-conjugation pathways. The relative energies of these orbitals determine the compound's propensity for various chemical transformations, including nucleophilic additions to the carbonyl and nitrile carbons.

The cyclopropyl group's unique electronic structure, characterized by significant s-character in its carbon-carbon bonds, influences the overall molecular orbital topology through hyperconjugative interactions. These interactions can stabilize adjacent empty orbitals and destabilize filled orbitals, affecting both reaction rates and product distributions in chemical transformations. The spatial orientation of the cyclopropyl group relative to the carbonyl and nitrile functionalities determines the extent of these orbital interactions.

Lewis acid-base interactions involving this compound would primarily occur through donation of electron density from Lewis bases into the compound's lowest unoccupied molecular orbital, particularly those centered on the carbonyl and nitrile carbons. Conversely, the compound could act as a Lewis base through its carbonyl oxygen and nitrile nitrogen lone pairs, donating electron density into appropriate Lewis acid lowest unoccupied molecular orbitals. The energy matching between frontier orbitals determines the strength and selectivity of these interactions.

Structure

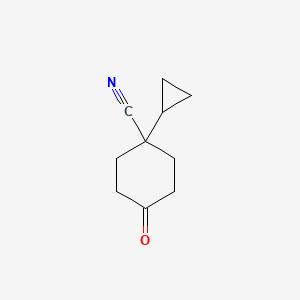

2D Structure

Properties

IUPAC Name |

1-cyclopropyl-4-oxocyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-7-10(8-1-2-8)5-3-9(12)4-6-10/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPMGMPLWGFZKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2(CCC(=O)CC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It is known that cyclohexanone derivatives can undergo reactions with hydroxylamine to form oximes or hydrazine to form hydrazones. This suggests that 1-cyclopropyl-4-oxoCyclohexanecarbonitrile may interact with its targets through similar chemical reactions, leading to changes in the target molecules.

Pharmacokinetics

The pharmacokinetic properties of this compound include high gastrointestinal absorption and permeability across the blood-brain barrier. . These properties suggest that this compound may have good bioavailability.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the compound’s solubility could affect its distribution in the body and its interaction with target molecules. Additionally, factors such as pH and temperature could potentially influence the compound’s stability and efficacy.

Biochemical Analysis

Biochemical Properties

1-cyclopropyl-4-oxocyclohexanecarbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in gene expression patterns and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites, leading to changes in cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its function, depending on the cellular context.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Cyclohexanecarbonitrile Derivatives

Key Findings

Aromatic Groups: Derivatives like 1-(4-fluorophenyl)- and 1-phenyl- exhibit enhanced π-π stacking and metabolic stability, making them candidates for drug intermediates . Piperidine Group: In 1-piperidinocyclohexanecarbonitrile, the secondary amine contributes to basicity, influencing solubility and interaction with biological targets .

Synthetic Utility: The nitrile group in all analogs serves as a versatile handle for further functionalization (e.g., hydrolysis to carboxylic acids or coupling reactions).

Stability and Storage: Compounds like 1-piperidinocyclohexanecarbonitrile and the target compound require storage at -20°C to maintain stability over ≥5 years .

Preparation Methods

The synthesis of 1-cyclopropyl-4-oxocyclohexanecarbonitrile generally involves constructing the cyclohexanone ring bearing the ketone and nitrile functionalities, followed by introduction of the cyclopropyl group at the 1-position. The key challenge is the selective functionalization at the 1-position with both cyclopropyl and nitrile substituents while maintaining the ketone at the 4-position.

Preparation Methods

Cyclopropyl Ketone Derivative Formation via Nucleophilic Substitution and Condensation

A common approach to related cyclopropyl ketone derivatives involves the condensation of cyclopropylmethyl ketone with α-halogenated phosphonate derivatives under basic conditions, followed by hydrolysis or functional group transformations to introduce nitrile groups.

- Step 1: Preparation of alkenyl halide intermediates by condensing α-halogen substituted phosphonates with cyclopropylmethyl ketone in the presence of strong bases such as sodium amide at low temperature (0 °C). This reaction typically proceeds in tetrahydrofuran (THF) solvent under inert atmosphere.

- Step 2: Hydrolysis or further functionalization of the alkenyl halide intermediate in aqueous ethanol with sodium hydroxide at mild temperatures (20–40 °C), followed by acidification and extraction to isolate the ketone intermediate.

- Step 3: Introduction of the nitrile group can be achieved by cyanide substitution or dehydration reactions on suitable precursors derived from the ketone intermediate.

This methodology is exemplified in the synthesis of structurally related compounds such as 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, where high purity (96–98%) and yields (93–98%) are reported. Although this specific example involves an aromatic substituent, the reaction conditions and strategies are adaptable for aliphatic cyclohexanone systems.

Direct Cyanation of Cyclopropyl-Substituted Cyclohexanones

Direct cyanation methods for ketones, especially cyclohexanones, involve:

- Use of cyanide sources such as sodium cyanide or trimethylsilyl cyanide under controlled conditions to substitute a suitable leaving group or activate the ketone position.

- Catalytic or base-mediated reactions to facilitate the formation of the carbonitrile moiety at the 1-position.

- Protection of the ketone group if necessary, to prevent unwanted side reactions during cyanation.

While specific literature on cyanation of this compound is scarce, these general synthetic principles apply and have been validated in analogous systems.

Multi-Step Synthesis Combining Cyclopropanation and Functional Group Interconversions

An alternative approach involves:

- Starting from 4-oxocyclohexanecarbonitrile or related cyclohexanone derivatives bearing a nitrile group.

- Performing cyclopropanation reactions at the 1-position using reagents such as diazomethane or Simmons–Smith reagents to install the cyclopropyl ring.

- Careful control of reaction conditions to avoid ring opening or side reactions.

This approach is more step-intensive but allows precise control over substitution patterns.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Condensation of α-halogen phosphonates with cyclopropylmethyl ketone followed by hydrolysis | Sodium amide, THF, 0 °C; NaOH, EtOH/H2O, 20–40 °C | High purity and yield; scalable | Multi-step; requires handling of strong base and halogenated intermediates |

| Direct cyanation of cyclopropyl-substituted cyclohexanones | Cyanide sources (NaCN, TMSCN), base or catalyst | Direct introduction of nitrile | Potential ketone group sensitivity; careful control needed |

| Cyclopropanation of nitrile-substituted cyclohexanones | Diazomethane, Simmons–Smith reagents | Precise substitution control | Multi-step; cyclopropanation reagents can be hazardous |

Research Findings and Industrial Relevance

- The condensation-hydrolysis method is preferred for industrial scale-up due to its relatively straightforward reaction conditions and availability of reagents.

- The purity and yield data from related syntheses indicate that the process is efficient and reproducible.

- Handling and formulation data emphasize the importance of solvent choice and storage conditions to maintain compound integrity for research applications.

Q & A

What are the optimized synthetic routes for 1-cyclopropyl-4-oxocyclohexanecarbonitrile, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

The synthesis typically involves cyclopropanation of a pre-functionalized cyclohexanone precursor. A plausible route includes:

Cyclopropane Introduction : Use the Simmons-Smith reaction (zinc-copper couple and diiodomethane) to introduce the cyclopropyl group to a 4-oxocyclohexene intermediate.

Nitrile Functionalization : Perform nucleophilic substitution or cyanation (e.g., using KCN or NaCN) on a halogenated intermediate (e.g., bromo or chloro derivative at the cyclohexane position).

Oxidation Control : Ensure the 4-oxo group is preserved by avoiding strong reducing agents; mild oxidizing agents like PCC (pyridinium chlorochromate) may stabilize the ketone .

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using ethanol or acetonitrile) enhances purity.

Advanced Consideration : Optimize solvent polarity (e.g., DMF for cyanation) and catalyst loading (e.g., palladium catalysts for cross-coupling steps) to mitigate side reactions like over-oxidation or ring-opening .

Which spectroscopic techniques are most effective for characterizing this compound, and how are data contradictions resolved?

Methodological Answer:

- IR Spectroscopy : Confirm the nitrile group via a sharp absorption band at ~2240 cm⁻¹ (C≡N stretch) and the ketone at ~1700 cm⁻¹ (C=O stretch). Discrepancies in peak positions may arise from solvent effects or hydrogen bonding .

- NMR Analysis :

- ¹H NMR : Cyclopropyl protons appear as multiplet signals at δ 0.5–1.5 ppm ; the ketone adjacent protons (C-3,5) show deshielded signals (~δ 2.5–3.0 ppm).

- ¹³C NMR : Nitrile carbon resonates at δ 115–120 ppm , while the ketone carbon appears at δ 205–210 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (calculated for C₁₀H₁₁NO: 161.0841 g/mol ).

Advanced Consideration : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, especially in the cyclopropyl region. Conflicting data may require alternative deuteration or variable-temperature NMR studies .

How do thermodynamic properties (e.g., stability, solubility) of this compound influence experimental design?

Methodological Answer:

- Thermal Stability : The cyclopropane ring’s strain increases susceptibility to ring-opening at elevated temperatures (>100°C). Use inert atmospheres (N₂/Ar) during reactions to prevent decomposition.

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DCM, THF) but poorly in water. For aqueous-phase reactions, employ co-solvents (e.g., acetone:water 4:1) or surfactants.

- Storage : Store at –20°C in amber vials to prevent photodegradation and moisture absorption, which could hydrolyze the nitrile to an amide .

Advanced Consideration : Conduct differential scanning calorimetry (DSC) to map phase transitions and identify safe handling temperatures .

What strategies are employed to investigate the reactivity of the nitrile and ketone groups in this compound?

Methodological Answer:

- Nitrile Reactivity :

- Hydrolysis : React with H₂SO₄/H₂O to form a carboxylic acid; monitor progress via TLC (Rf shift).

- Reduction : Use LiAlH₄ to convert the nitrile to an amine (–CH₂NH₂), but ensure ketone protection (e.g., acetal formation) to avoid side reactions.

- Ketone Reactivity :

- Grignard Addition : React with methylmagnesium bromide to form a tertiary alcohol; quench with NH₄Cl.

- Condensation Reactions : Use hydrazine to form hydrazones for crystallography or bioactivity screening .

Advanced Consideration : Employ in situ FTIR to track reaction kinetics of competing functional groups. For regioselective modifications, use steric hindrance (e.g., bulky reagents) to target the ketone over the nitrile .

How can computational chemistry aid in predicting the biological or material science applications of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzyme active sites) to predict binding affinity. The nitrile group may act as a hydrogen bond acceptor.

- DFT Calculations : Optimize geometry to assess electronic properties (e.g., HOMO-LUMO gaps for material science applications) .

- Docking Studies : Screen against protein databases (e.g., PDB) to identify potential therapeutic targets (e.g., kinase inhibitors).

Advanced Consideration : Validate predictions with experimental assays (e.g., enzyme inhibition IC₅₀). Address discrepancies between computational and experimental data by refining force fields or solvation models .

What crystallographic techniques are used to resolve the spatial conformation of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., ethanol/water mixture). The cyclopropane ring’s puckering and ketone/nitrile orientation are critical for confirming stereoelectronic effects.

- Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion.

- Structure Refinement : Software like SHELXL refines torsional angles and bond lengths. Expect R-factors < 5% for high confidence .

Advanced Consideration : Compare experimental data with Cambridge Structural Database entries for analogous cyclohexanecarbonitriles to identify conformational trends .

How should researchers handle contradictions in spectroscopic or reactivity data during characterization?

Methodological Answer:

Reproducibility Checks : Repeat experiments under identical conditions (solvent, temperature, concentration).

Cross-Validation : Use complementary techniques (e.g., IR vs. Raman spectroscopy for nitrile confirmation).

Isotopic Labeling : Synthesize a deuterated analog to simplify NMR signal assignment.

Collaborative Analysis : Share raw data with crystallography or computational teams to reconcile structural ambiguities.

Advanced Consideration : Apply multivariate analysis (e.g., PCA) to identify outliers in datasets or leverage machine learning models trained on similar compounds .

What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all manipulations.

- Spill Management : Neutralize nitrile-containing spills with sodium hypochlorite (bleach) to convert CN⁻ to less toxic cyanate.

- Waste Disposal : Collect in labeled containers for hazardous organic waste; incinerate at >1200°C.

Advanced Consideration : Conduct a COSHH risk assessment to evaluate inhalation/absorption risks. Monitor air quality with CN⁻-specific sensors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.